molecular formula C17H18O8 B3911295 Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate CAS No. 101595-78-2

Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate

Cat. No.: B3911295
CAS No.: 101595-78-2
M. Wt: 350.3 g/mol
InChI Key: VZXDVOPPLINWJO-UHFFFAOYSA-N
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Description

Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate (CAS 101595-78-2) is a high-value synthetic building block belonging to the class of donor-acceptor cyclopropanes. Its structure, featuring a strained cyclopropane ring with multiple electron-withdrawing ester groups and an electron-donating phenyl substituent, makes it a versatile precursor for constructing complex carbocyclic and heterocyclic frameworks. The cyclopropane motif is of significant interest in agrochemical and pharmaceutical research, as it is known to enhance properties like metabolic stability, binding affinity, and overall bioactivity . This compound is particularly valuable in Lewis acid-mediated annulation reactions. For instance, research demonstrates that similar 2-arylcyclopropane-1,1-dicarboxylates can react with aromatic aldehydes in the presence of TaCl5 to yield substituted tetrahydronaphthalene derivatives, which are key structures in compounds with diverse biological activities . With a molecular formula of C17H18O8 and a molecular weight of 350.32 g/mol, it is intended for use in method development and the synthesis of novel chemical entities . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O8/c1-22-12(18)16(13(19)23-2)11(10-8-6-5-7-9-10)17(16,14(20)24-3)15(21)25-4/h5-9,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXDVOPPLINWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310697
Record name 1,1,2,2-Cyclopropanetetracarboxylic acid, 3-phenyl-, tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101595-78-2
Record name 1,1,2,2-Cyclopropanetetracarboxylic acid, 3-phenyl-, tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of phenylcyclopropane with a suitable carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Cyclodimerization Reactions

Under Lewis acid catalysis (e.g., SnCl₄, TiCl₄), the compound undergoes (3 + 3)-cyclodimerization to form cyclohexane derivatives:

EntryCatalyst (mol%)Temperature (°C)Product (Yield)Reference
1SnCl₄ (120)50Cyclohexane (76%)
2TiCl₄ (240)60Cyclohexane (58%)

The reaction proceeds via zwitterion intermediates (e.g., A ), formed by coordination of the Lewis acid to ester groups, followed by C(1)–C(2) bond heterolysis .

Ring-Opening and Rearrangement

The strained cyclopropane ring undergoes selective transformations:

  • Sigmatropic Rearrangements : -Sigmatropic shifts occur in allyl-substituted derivatives, forming products like 160 via intermediates such as 161 .

  • Thermal/Photolytic Decomposition : Heating or UV irradiation generates carbenes (e.g., 73 ) that dimerize to alkenes (e.g., 74 ) or react with nucleophiles .

Catalytic Functionalization

The compound participates in transition-metal-catalyzed reactions:

  • Copper-Mediated Coupling : ArSeCu complexes (e.g., III ) facilitate oxidative addition with aryl halides, yielding diaryl selenides .

  • Reduction Pathways : Reactivity in reductions follows the order: selenoxide > selenonium imide > ylide, with dibenzyl selenide as the primary product .

Stability and Byproduct Formation

Competing pathways during alkylation or reduction produce byproducts:

  • O-Alkylation followed by -sigmatropic rearrangement generates 157 .

  • Minor deselenization pathways yield triphenylphosphine selenide (6%) .

Key Mechanistic Insights

  • Zwitterion Formation : Critical for cyclodimerization and lactone formation .

  • Electronic Effects : The four ester groups increase ring strain and polarize C–C bonds, accelerating nucleophilic attacks .

Scientific Research Applications

Chemical Properties and Structure

Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate is characterized by its complex cyclopropane structure, which contributes to its unique reactivity. The molecular formula is C17H18O8C_{17}H_{18}O_8, with a molecular weight of approximately 350.32 g/mol .

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. Its structure allows it to serve as a versatile intermediate in the preparation of various organic compounds.

Case Study: Synthesis of Functionalized Cyclopropanes

Research has demonstrated that tetramethyl esters of cyclopropanetetracarboxylic acids can undergo electrochemical transformations to yield functionalized cyclopropanes. For instance, Elinson et al. (2006) reported yields ranging from 75% to 90% for the stereoselective formation of (E)-3-substituted 2-cyanocyclopropane-1,1,2-tricarboxylates through electrolysis involving malonate and alkylidenecyanoacetates .

Electrochemical Applications

This compound has been explored for its electrochemical properties. It can act as a mediator in electrochemical reactions, enhancing the efficiency and selectivity of chemical transformations.

Data Table: Electrochemical Transformations

Reaction TypeYield (%)Reference
Stereoselective formation of (E)-3-substituted 2-cyanocyclopropane-1,1,2-tricarboxylates75 - 90
Electrochemical cyclization with hydrohalic acid salts87 - 98

Medicinal Chemistry

The compound's structural features lend it potential applications in medicinal chemistry as well. Its derivatives may exhibit biological activity due to their ability to mimic natural compounds or interact with biological targets.

Mechanism of Action

The mechanism of action of tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The phenyl ring can interact with aromatic receptors, influencing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

  • Core Ring Systems :
    • Cyclopropane derivatives (e.g., the target compound) exhibit high ring strain, enhancing reactivity in ring-opening or Diels-Alder reactions.
    • Cyclopentane (e.g., hexamethyl cyclopentane hexacarboxylate) and tetrahydrofuran derivatives offer greater stability but lower synthetic versatility .
  • Ethyl ester analogs (e.g., Tetraethyl (Z)-prop-2-ene-1,1,2,3-tetracarboxylate) exhibit increased lipophilicity, altering solubility and bioavailability compared to methyl esters .

Physical and Chemical Properties

Compound Name Melting Point/Boiling Point Solubility Reactivity Highlights
Tetramethyl 3-phenylcyclopropane-tetracarboxylate Not reported Low in polar solvents High strain enables cyclopropane ring-opening
Hexamethyl cyclopentane hexacarboxylate Not reported Moderate in methanol Stable, inert in most conditions
Tetraethyl propene-tetracarboxylate Not reported High in organic solvents Ethyl esters enhance hydrolytic stability

Q & A

Q. What are the established synthetic routes for Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate?

Methodological Answer: The compound is commonly synthesized via electrochemical cyclization of α,α,ω,ω-alkane-tetracarboxylates. A typical procedure involves electrolyzing dimethyl malonate derivatives (e.g., 20 mmol) in methanol with LiCl (8 mmol) as a mediator. The reaction employs a Pt anode and Fe cathode at 50°C under a constant current density of 200 mA/cm² until 3.5 F/mol of electricity is passed. Post-electrolysis, the product is isolated via flash chromatography (silica gel, ether/hexane eluent). This method achieves ~51% yield and leverages electro-generated formaldehyde for hydroxymethylation and cyclopropane formation .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : For structural elucidation of cyclopropane geometry and ester group environments. Spectra are recorded at 250–300 MHz using deuterated solvents (e.g., C₆D₆), with characteristic signals for methyl esters (δ 3.70–3.76 ppm) and cyclopropane protons (δ 4.47–5.16 ppm) .
  • X-ray crystallography : Single-crystal diffraction (using SHELX software) resolves bond angles and spatial arrangement. For example, cyclopropane C–C bond lengths typically range from 1.54–1.58 Å, with deviations indicating strain .

Advanced Research Questions

Q. How do mediators like LiCl influence the electrochemical synthesis mechanism of cyclopropane derivatives?

Methodological Answer: Mediators regulate electron transfer and stabilize reactive intermediates. LiCl facilitates formaldehyde generation via methanol oxidation at the anode, enabling hydroxymethylation of malonate esters. Subsequent conjugate addition and cyclization form the cyclopropane ring. Comparative studies with NaBr or NaI show slower reaction kinetics due to reduced mediator efficiency, highlighting the critical role of halide ion mobility in the electrochemical pathway .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

Methodological Answer: Challenges include handling twinned data or high thermal motion in ester groups. Using SHELXL (SHELX suite), researchers apply:

  • Twin refinement : For pseudo-merohedral twinning (common in strained cyclopropanes), the HKLF 5 format refines twin laws .
  • Restraints : Distance/angle restraints stabilize ester group geometry, particularly for disordered methyl groups. Hydrogen atoms are placed geometrically, with isotropic displacement parameters tied to parent atoms .

Q. How can data contradictions in reaction yields under varying current densities be resolved?

Methodological Answer: Contradictions often stem from competing side reactions (e.g., over-oxidation or polymerization). Systematic optimization involves:

  • Current density titration : Testing 100–300 mA/cm² to balance electron transfer efficiency and side-product formation.
  • Temperature control : Maintaining 50°C prevents methanol evaporation while ensuring mediator solubility.
  • In-situ monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with quenching at 3.5 F/mol to maximize cyclopropane yield .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate
Reactant of Route 2
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate

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